molecular formula C10H11ClF3NO B14845334 2-(2-Chloro-5-methyl-phenoxy)-3,3,3-trifluoro-propylamine

2-(2-Chloro-5-methyl-phenoxy)-3,3,3-trifluoro-propylamine

Katalognummer: B14845334
Molekulargewicht: 253.65 g/mol
InChI-Schlüssel: OTAMUAIFEKBJNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-5-methyl-phenoxy)-3,3,3-trifluoro-propylamine is an organic compound that features a trifluoropropylamine group attached to a chloromethylphenoxy moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methyl-phenoxy)-3,3,3-trifluoro-propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methylphenol and 3,3,3-trifluoropropylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-chloro-5-methylphenol is reacted with 3,3,3-trifluoropropylamine under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-5-methyl-phenoxy)-3,3,3-trifluoro-propylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in solvents like DMF or THF.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-5-methyl-phenoxy)-3,3,3-trifluoro-propylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-5-methyl-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets. The trifluoropropylamine group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Chloro-5-methyl-phenoxy)-acetic acid: Similar structure but with an acetic acid group instead of a trifluoropropylamine group.

    2-(2-Chloro-5-methyl-phenoxy)-2-phenyl-ethylamine: Similar structure but with a phenyl group instead of a trifluoropropylamine group.

Uniqueness

2-(2-Chloro-5-methyl-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of the trifluoropropylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C10H11ClF3NO

Molekulargewicht

253.65 g/mol

IUPAC-Name

2-(2-chloro-5-methylphenoxy)-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C10H11ClF3NO/c1-6-2-3-7(11)8(4-6)16-9(5-15)10(12,13)14/h2-4,9H,5,15H2,1H3

InChI-Schlüssel

OTAMUAIFEKBJNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)Cl)OC(CN)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.